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Compound of Interest

Compound Name: EOC317

Cat. No.: B1684530

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of EOC317 (also known as ACTB-
1003), an orally available, small-molecule, multi-mode kinase inhibitor. EOC317 has
demonstrated potential antineoplastic activity by concurrently targeting multiple critical signaling
pathways involved in tumor growth, angiogenesis, and survival. This document outlines the
compound's mechanism of action, summarizes key quantitative data, provides detailed
experimental methodologies for its evaluation, and visualizes the complex biological processes
it modulates.

Core Mechanism of Action

EOC317 is a multi-targeted kinase inhibitor that exerts its anti-cancer effects by blocking the
activity of several key receptor tyrosine kinases and downstream signaling proteins.[1][2] Its
primary modes of action are the inhibition of fibroblast growth factor receptors (FGFR), vascular
endothelial growth factor receptor 2 (VEGFR2), and the angiopoietin receptor (Tie-2).[3][4] By
targeting these receptors, EOC317 disrupts critical pathways responsible for tumor cell
proliferation and the formation of new blood vessels (angiogenesis) that supply tumors with
essential nutrients.[3][4]

Furthermore, EOC317 induces apoptosis (programmed cell death) by inhibiting downstream
kinases such as RSK (Ribosomal S6 Kinase) and p70S6K (p70S6 Kinase), which are
components of the PIBK/AKT/mTOR signaling cascade.[3][4] This multi-pronged approach of
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simultaneously blocking pro-proliferative signals, anti-angiogenic pathways, and pro-apoptotic
targets creates the potential for additive or synergistic antitumor efficacy.[1]

Quantitative Data Summary

The potency of EOC317 has been quantified through in vitro kinase assays, with the half-
maximal inhibitory concentrations (ICso) determined for its primary targets. These values
indicate the concentration of the inhibitor required to reduce the activity of a specific kinase by
50%.

Primary Pathway

Target Kinase ICso0 Value (nM)

Modulated
VEGFR2 2 Angiogenesis
Tie-2 4 Angiogenesis
FGFR1 6 Cancer Cell Proliferation
RSK 5 Apoptosis Induction (PI3K)
p70S6K 32 Apoptosis Induction (PI3K)

Data sourced from MedChemExpress and TargetMol product descriptions.[3][4]

Key Signaling Pathway Modulation

EOC317's therapeutic potential stems from its ability to simultaneously inhibit multiple
oncogenic signaling pathways. The diagram below illustrates the interconnected pathways

targeted by this inhibitor.
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EOC317 inhibits key nodes in oncogenic signaling pathways.
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Experimental Protocols

The following sections describe representative methodologies for evaluating the efficacy of
EOC317. These protocols are based on standard practices and the limited information
available in public sources.

In Vitro Kinase Inhibition Assay (ICso Determination)

This protocol outlines a generalized procedure for determining the 1Cso values of EOC317
against target kinases.

Objective: To quantify the concentration of EOC317 required to inhibit 50% of the activity of
kinases such as VEGFR2, FGFR1, Tie-2, RSK, and p70S6K.

Materials:

e Recombinant human kinases (VEGFR2, FGFR1, etc.)

o Specific peptide substrates for each kinase

o EOC317 (dissolved in DMSO)

» Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA)
o [y-BP]ATP

o P81 phosphocellulose paper

e 0.75% Phosphoric acid

Scintillation counter

Procedure:

o Prepare Kinase Reactions: In a 96-well plate, prepare a reaction mixture containing the
kinase reaction buffer, the specific peptide substrate, and the respective recombinant kinase.

e Compound Dilution: Create a serial dilution of EOC317 in DMSO, typically ranging from 1 uM
to 0.1 nM. Add a fixed volume of the diluted compound to the reaction wells. Include a
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DMSO-only control (vehicle).

Initiate Reaction: Start the kinase reaction by adding [y-33P]ATP to each well.

Incubation: Incubate the plate at room temperature for a defined period, typically 60-120
minutes, to allow for substrate phosphorylation.

Stop Reaction and Spotting: Stop the reaction and spot a portion of the reaction mixture from
each well onto P81 phosphocellulose paper.

Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unbound
[y-33P]ATP.

Quantification: Measure the amount of 3P incorporated into the peptide substrate using a
scintillation counter.

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the EOC317
concentration. Fit the data to a sigmoidal dose-response curve to calculate the I1Cso value.

Cell-Based Proliferation Assays

Studies have shown EOC317 effectively inhibits the growth of cell lines with FGFR genetic

alterations, such as the OPM2 human multiple myeloma and the murine leukemia Ba/F3-TEL-
FGFR1 cell lines.[3][4]

Objective: To assess the anti-proliferative effect of EOC317 on cancer cell lines.

Materials:

OPM2 or Ba/F3-TEL-FGFR1 cancer cell lines

Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS
EOC317 (dissolved in DMSO)

96-well cell culture plates

Cell viability reagent (e.g., CellTiter-Glo®)
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e Luminometer
Procedure:

o Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000
cells/well) and allow them to adhere overnight.

o Compound Treatment: Treat the cells with a serial dilution of EOC317 for 72 hours.

o Assess Viability: After the incubation period, add a cell viability reagent to each well
according to the manufacturer's instructions.

o Measurement: Measure the luminescence, which is proportional to the amount of ATP and
thus the number of viable cells.

o Data Analysis: Calculate the percentage of cell growth inhibition relative to vehicle-treated
control cells and determine the Glso (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Model

EOC317 has demonstrated dose-dependent tumor growth inhibition in xenograft models, such
as the HCT-116 colon tumor model.[1]

Objective: To evaluate the in vivo anti-tumor efficacy of EOC317.

Materials:

Immunocompromised mice (e.g., athymic nude or NOD-SCID)

HCT-116 human colorectal carcinoma cells

Matrigel

EOC317 formulated for oral administration

Calipers for tumor measurement

Procedure:
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o Tumor Implantation: Subcutaneously inject a suspension of HCT-116 cells mixed with
Matrigel into the flank of each mouse.

e Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mms).

o Randomization and Treatment: Randomize the mice into treatment and control groups.
Administer EOC317 orally once daily. The control group receives the vehicle solution.

e Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and
calculate the tumor volume.

o Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the
control group reach a predetermined size.

e Analysis: At the end of the study, excise the tumors for further analysis, such as
immunohistochemistry for angiogenesis markers (e.g., CD31) or apoptosis markers (e.g.,
TUNEL).[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of EOC317,
from initial in vitro screening to in vivo efficacy studies.
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Preclinical evaluation workflow for EOC317.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1684530?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684530?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Development Status

EOC317, also identified as EDP317 and ACTB-1003, was originated by Bayer HealthCare and
subsequently developed by ACT Biotech and Eddingpharm.[1] The compound entered Phase |
clinical trials for cancer and solid tumors in the USA and China.[1][5] However, as of July 2018,
these Phase | trials were discontinued.[1] Despite the discontinuation, the preclinical data for

EOC317 provides a valuable case study in the development of multi-targeted kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1684530?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/jco.2010.28.15_suppl.e13665
https://ascopubs.org/doi/10.1200/jco.2010.28.15_suppl.e13665
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_CBB1003_in_a_Mouse_Xenograft_Model.pdf
https://ascopubs.org/doi/10.1200/jco.2010.28.15_suppl.e13665
https://www.benchchem.com/product/b1684530?utm_src=pdf-body
https://www.benchchem.com/product/b1684530?utm_src=pdf-custom-synthesis
https://ascopubs.org/doi/10.1200/jco.2010.28.15_suppl.e13665
https://pmc.ncbi.nlm.nih.gov/articles/PMC8376555/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8376555/
https://www.cellsignal.com/protocols/408
https://www.med.upenn.edu/robertsonlab/assets/user-content/documents/invitro-kinase-assay-protocol.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_CBB1003_in_a_Mouse_Xenograft_Model.pdf
https://www.benchchem.com/product/b1684530#eoc317-signaling-pathway-modulation
https://www.benchchem.com/product/b1684530#eoc317-signaling-pathway-modulation
https://www.benchchem.com/product/b1684530#eoc317-signaling-pathway-modulation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684530?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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